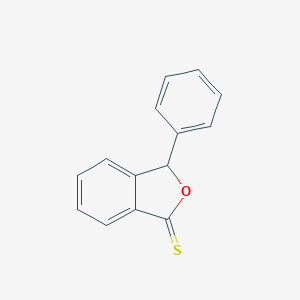
5-methoxy-6-phenyl-3(2H)-pyridazinone
Descripción general
Descripción
5-methoxy-6-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiplatelet Agents : 5-substituted-6-phenyl-3(2H)-pyridazinones, including derivatives of 5-methoxy-6-phenyl-3(2H)-pyridazinone, have been studied for their antiplatelet activity. The modification of the chemical group at position 5 influences both the antiplatelet activity and the mechanism of action (Sotelo et al., 2002).
Solubility and Thermodynamic Behavior : The solubility and thermodynamic behavior of pyridazinone derivatives, including those similar to this compound, have been explored in various solvent mixtures. These studies are significant in understanding the drug formulation and delivery aspects of these compounds (Shakeel et al., 2017).
Synthetic Pathways : Research has been conducted on the synthesis of various derivatives of this compound. These studies provide insights into efficient synthetic routes for producing pharmacologically useful derivatives (Soliman & El-Sakka, 2011).
Juvenile Hormone-Like Activity : Certain 3(2H)-pyridazinone derivatives have been found to exhibit juvenile hormone-like activity, which is significant in pest control applications. These compounds have shown potential as agents for future control programs in agricultural settings (Miyake & Oguia, 1992).
Fungicidal Activities : Some methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl(or mercaptomethyl) phenyl]carbamates, structurally related to this compound, exhibit fungicidal activities against various pathogens, indicating their potential use in agricultural chemistry (Wei-dong & Southern, 2005).
Cardiovascular Agents : The crystal and molecular structures of certain 6-substituted pyridazinone derivatives, which are structurally similar to this compound, have been studied to determine the relationship between their structure and cardiovascular properties (Prout et al., 1994).
Phosphodiesterase Inhibitors : Pyridazinone-based phosphodiesterase inhibitors, including those structurally related to this compound, have been synthesized and evaluated for potential therapeutic applications in treating schizophrenia (Kunitomo et al., 2014).
Herbicidal Applications : Studies on substituted pyridazinone compounds, including those similar to this compound, have explored their potential as herbicides, particularly in their mode of action involving interference with photosynthesis and chloroplast development (Hilton et al., 1969).
Propiedades
IUPAC Name |
4-methoxy-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUNKQOLDGDALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


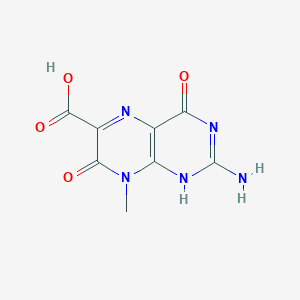
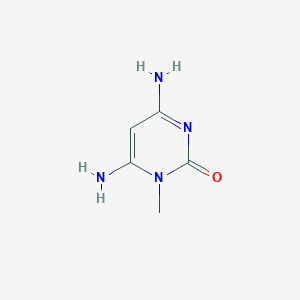
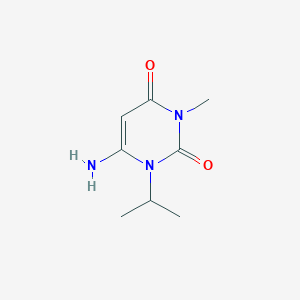
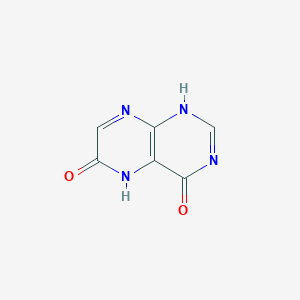
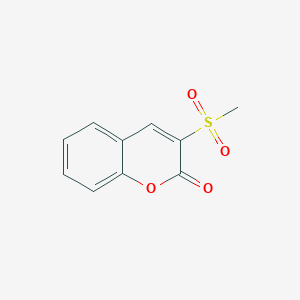

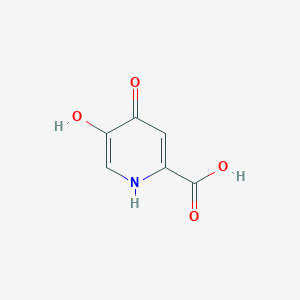
![7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B351366.png)

![2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one](/img/structure/B351373.png)
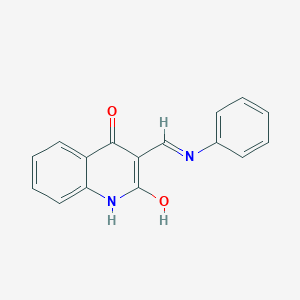
![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)
